molecular formula C14H7F6NO2 B13006175 5-(3,5-Bis(trifluoromethyl)phenyl)nicotinic acid

5-(3,5-Bis(trifluoromethyl)phenyl)nicotinic acid

Cat. No.: B13006175
M. Wt: 335.20 g/mol
InChI Key: HHJDYJOZLDPADH-UHFFFAOYSA-N
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Description

5-(3,5-Bis(trifluoromethyl)phenyl)nicotinic acid is a chemical compound characterized by the presence of a nicotinic acid moiety substituted with a 3,5-bis(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Bis(trifluoromethyl)phenyl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-bis(trifluoromethyl)phenylboronic acid.

    Suzuki-Miyaura Coupling: This boronic acid is then subjected to a Suzuki-Miyaura coupling reaction with a suitable halogenated nicotinic acid derivative.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Bis(trifluoromethyl)phenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted nicotinic acid derivatives.

Scientific Research Applications

5-(3,5-Bis(trifluoromethyl)phenyl)nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3,5-Bis(trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can lead to changes in the conformation and activity of the target proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenylboronic acid
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • trans-3,5-Bis(trifluoromethyl)cinnamic acid

Uniqueness

5-(3,5-Bis(trifluoromethyl)phenyl)nicotinic acid is unique due to the presence of both the nicotinic acid moiety and the 3,5-bis(trifluoromethyl)phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl groups enhance its stability and lipophilicity, while the nicotinic acid moiety provides a site for further functionalization and interaction with biological targets[3][3].

Properties

Molecular Formula

C14H7F6NO2

Molecular Weight

335.20 g/mol

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H7F6NO2/c15-13(16,17)10-2-7(3-11(4-10)14(18,19)20)8-1-9(12(22)23)6-21-5-8/h1-6H,(H,22,23)

InChI Key

HHJDYJOZLDPADH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

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